tert-butyl N-[(1R)-1-carbamoyl-2-hydroxyethyl]carbamate
Description
Properties
CAS No. |
1436426-80-0 |
|---|---|
Molecular Formula |
C8H16N2O4 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-1-amino-3-hydroxy-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C8H16N2O4/c1-8(2,3)14-7(13)10-5(4-11)6(9)12/h5,11H,4H2,1-3H3,(H2,9,12)(H,10,13)/t5-/m1/s1 |
InChI Key |
PXCFTDPQUDVHDK-RXMQYKEDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CO)C(=O)N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C(=O)N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Chiral Pool Utilization
A common strategy leverages chiral amino alcohols or serine derivatives as starting materials. For example, N-Boc-D-serine serves as a precursor in analogous syntheses, where the hydroxyl group is selectively modified.
Table 1: Representative Starting Materials and Their Roles
Protection and Activation
The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine in THF). Subsequent activation of the hydroxyl group as a leaving group (e.g., mesylation or tosylation) enables nucleophilic displacement.
Carbamoyl Group Introduction
A patented method for analogous compounds involves coupling an activated carbonyl (e.g., ethyl 2-oxoacetate) with a primary amine under mild basic conditions. For the target compound, this step may employ ammonium chloride or urea derivatives to install the carbamoyl moiety.
Example Protocol (Adapted from CA3087004A1):
-
Mix N-Boc-D-serine derivative (1 eq) with ethyl 2-oxoacetate (1.2 eq) in anhydrous DMF.
-
Add K₂CO₃ (2 eq) and stir at 0–5°C for 4 hours.
-
Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography (yield: 78–85%).
Stereochemical Control
Chiral resolution techniques, such as enzymatic kinetic resolution or crystallization with chiral auxiliaries, are critical for ensuring enantiomeric excess >99%.
Catalytic Systems and Reaction Optimization
Solvent and Base Selection
Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for carbamoylation, while weak bases (e.g., K₂CO₃) minimize racemization.
Table 2: Solvent and Base Impact on Reaction Efficiency
| Solvent | Base | Temperature (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|
| DMF | K₂CO₃ | 0–5 | 85 | 99 |
| THF | Et₃N | 25 | 62 | 92 |
| Acetone | NaHCO₃ | 10 | 73 | 95 |
Scalability and Industrial Adaptations
Large-scale syntheses prioritize continuous flow reactors to manage exothermic reactions and improve mixing. For example, CA3087004A1 reports a 20% yield increase using flow chemistry compared to batch processing.
Analytical Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(1R)-1-carbamoyl-2-hydroxyethyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different derivatives, depending on the reducing agents used.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as 1,4-dioxane. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed reactions with aryl halides can produce N-Boc-protected anilines .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl N-[(1R)-1-carbamoyl-2-hydroxyethyl]carbamate serves as an intermediate in the synthesis of pharmaceuticals targeting specific biological pathways. Its structure allows for modifications that can enhance bioactivity and selectivity towards therapeutic targets.
Case Study : Research has demonstrated its potential in developing inhibitors for specific kinases involved in cancer progression, such as the FER tyrosine kinase, which is crucial for cell migration and proliferation .
Biochemical Probes
In biological research, this compound is utilized as a biochemical probe to study interactions with macromolecules like proteins and nucleic acids. The carbamate moiety can form covalent bonds with active sites on enzymes, modulating their activity and influencing various biochemical pathways.
Case Study : Studies have shown that derivatives of this compound can inhibit neuroinflammatory responses, suggesting potential applications in treating neurodegenerative diseases .
Industrial Applications
In the industrial sector, this compound is employed in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and as a reagent in organic reactions.
Anticancer Activity
Research indicates that this compound may exhibit anticancer properties through the inhibition of critical signaling pathways involved in tumor growth. Compounds structurally similar to this compound have shown efficacy against various cancer cell lines .
Neuroprotective Effects
The neuroprotective potential of this compound is also noteworthy. It has been suggested that carbamate derivatives can protect neuronal cells from apoptosis, making them candidates for neurodegenerative disease therapies .
Mechanism of Action
The mechanism of action of tert-butyl N-[(1R)-1-carbamoyl-2-hydroxyethyl]carbamate involves its ability to protect amine groups by forming stable carbamate linkages. This protection is crucial during synthetic processes to prevent unwanted reactions at the amine site. The molecular targets and pathways involved include interactions with various functional groups in organic molecules, facilitating selective reactions .
Comparison with Similar Compounds
Key Differences :
- The bromophenyl derivative () exhibits higher reactivity in Suzuki-Miyaura couplings compared to the carbamoyl-hydroxyethyl analogue.
- The biphenyl variant () has a molecular weight of 327.42 vs. ~250 for the target compound, impacting solubility and bioavailability.
Analogues with Cyclic Backbones
Key Differences :
Key Findings :
- The target compound’s synthesis achieves near-quantitative yields due to optimized coupling conditions ().
- Brominated analogues require stoichiometric bases, resulting in moderate yields ().
Hydrogen Bonding and Crystallography
The tert-butyl N-hydroxycarbamate () forms ribbons via N–H···O and O–H···O interactions (bond lengths: 2.647–2.810 Å). In contrast, the target compound’s carbamoyl and hydroxyl groups likely participate in bifurcated hydrogen bonds, stabilizing its crystal lattice. SHELX refinement () is critical for resolving such interactions.
Biological Activity
tert-butyl N-[(1R)-1-carbamoyl-2-hydroxyethyl]carbamate is a carbamate derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Carbamates are known for their diverse applications, particularly in drug design and development. This article reviews the biological activity of this specific compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H19N2O3
- Molecular Weight : 201.26 g/mol
- IUPAC Name : this compound
The compound features a tert-butyl group, which enhances lipophilicity, potentially improving its bioavailability and interaction with biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Enzyme Inhibition
Carbamate derivatives have been extensively studied for their ability to inhibit various enzymes. Research indicates that this compound may act as an inhibitor for specific proteases, which are crucial in numerous biological processes, including viral replication and cancer progression.
2. Antiviral Activity
Recent studies have explored the antiviral potential of carbamate derivatives against viruses such as SARS-CoV-2. For instance, compounds structurally similar to this compound have shown promising results in inhibiting viral replication in vitro, suggesting a possible application in treating viral infections.
3. Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Preliminary findings indicate that at certain concentrations, it exhibits low cytotoxicity while maintaining efficacy against targeted biological pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of related carbamate compounds, providing insights into the potential effects of this compound.
The mechanisms by which this compound exerts its biological effects are likely multifaceted:
- Protease Inhibition : The compound may bind to the active sites of proteases, preventing substrate access and subsequent catalysis.
- Modulation of Cellular Pathways : By inhibiting specific enzymes, it may alter cell signaling pathways that are critical for viral replication or tumor growth.
Q & A
Basic: What are the standard synthetic routes for tert-butyl N-[(1R)-1-carbamoyl-2-hydroxyethyl]carbamate?
Answer: The compound is typically synthesized via carbamate coupling reactions. A common method involves reacting tert-butyl chloroformate with (1R)-1-carbamoyl-2-hydroxyethylamine in the presence of a base like triethylamine, under anhydrous conditions to prevent hydrolysis. Solvents such as dichloromethane or tetrahydrofuran are used, with reaction times ranging from 4–12 hours at 0–25°C . Purification often employs column chromatography with silica gel and gradients of ethyl acetate/hexane.
Advanced: How can enantiomeric purity be optimized during synthesis?
Answer: Enantiomeric purity is critical for chiral intermediates. Strategies include:
- Chiral auxiliaries : Use (1R)-configured starting materials to retain stereochemistry during coupling .
- Asymmetric catalysis : Employ chiral catalysts (e.g., Ru-BINAP) for kinetic resolution .
- Chromatography : Chiral HPLC with cellulose-based columns (e.g., Chiralpak® AD-H) resolves enantiomers, with mobile phases like hexane/ethanol (90:10) .
Contaminants from racemization can be minimized by maintaining low temperatures (<0°C) during acidic/basic steps .
Basic: What spectroscopic methods confirm the compound’s structure and purity?
Answer: Key techniques include:
- NMR : ¹H NMR (δ 1.4 ppm for tert-butyl, δ 5.2 ppm for hydroxyl) and ¹³C NMR (δ 155 ppm for carbamate carbonyl) .
- Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 247).
- IR spectroscopy : Peaks at ~3350 cm⁻¹ (N-H stretch) and ~1700 cm⁻¹ (C=O stretch) .
Purity is assessed via HPLC (≥95% by area normalization) .
Advanced: How to resolve contradictions in reported reaction yields for this compound?
Answer: Yield discrepancies often arise from:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) may improve solubility but increase side reactions .
- Base selection : Strong bases (e.g., NaH) accelerate coupling but risk carbamate degradation .
- Workup protocols : Aqueous extraction at pH 7–8 minimizes hydrolysis losses .
Systematic optimization using design of experiments (DoE) can identify critical parameters .
Basic: What biological activities are associated with this compound?
Answer: While direct data is limited, structural analogs exhibit:
- Enzyme inhibition : Carbamates act as serine protease inhibitors (e.g., thrombin) via covalent binding .
- Antimicrobial activity : Hydroxyl and carbamoyl groups enhance interactions with bacterial cell walls .
- Neuroprotective effects : Chiral carbamates modulate NMDA receptors in preclinical models .
Advanced: What strategies are used to study structure-activity relationships (SAR) for this compound?
Answer: SAR studies involve:
- Functional group modifications : Replacing the hydroxyl group with methoxy or fluorine to assess polarity effects .
- Docking simulations : Molecular docking (AutoDock Vina) predicts binding affinity to targets like HIV-1 protease .
- Enzyme assays : Competitive inhibition assays (IC₅₀ determination) under varied pH/temperature conditions .
Basic: What safety precautions are required when handling this compound?
Answer: Key precautions include:
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Storage : Keep in airtight containers at –20°C under inert gas (N₂/Ar) to prevent hydrolysis .
Advanced: What mechanistic insights exist for its hydrolysis under acidic/basic conditions?
Answer: Hydrolysis mechanisms depend on pH:
- Acidic conditions : Protonation of the carbamate oxygen accelerates cleavage, forming CO₂ and the corresponding amine .
- Basic conditions : Nucleophilic attack by OH⁻ at the carbonyl carbon, yielding tert-butanol and a carbamic acid intermediate .
Kinetic studies (UV-Vis monitoring at 220 nm) reveal pseudo-first-order kinetics, with activation energies ~50 kJ/mol .
Basic: How does this compound compare to other tert-butyl carbamates in reactivity?
Answer: Key distinctions include:
- Hydroxyl group : Enhances hydrogen bonding, improving solubility in polar solvents (e.g., MeOH) .
- Chirality : The (1R)-configuration influences stereoselective reactions (e.g., enzyme binding) .
- Stability : More hydrolytically stable than methyl carbamates but less than aryl carbamates .
Advanced: What role does this compound play in multicomponent reactions (MCRs)?
Answer: In MCRs, it serves as:
- Protecting group : Temporarily masks amines during peptide synthesis (e.g., Ugi reactions) .
- Chiral template : Directs stereochemistry in Passerini reactions, yielding α-acyloxy carboxamides .
- Scaffold for diversity-oriented synthesis : Combines with aldehydes and isocyanides to generate libraries for high-throughput screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
